molecular formula C10H7NOS B8484242 3-Thiophen-2-yl-pyridine-2-carbaldehyde

3-Thiophen-2-yl-pyridine-2-carbaldehyde

Cat. No.: B8484242
M. Wt: 189.24 g/mol
InChI Key: XJWGCQUCNYCUSA-UHFFFAOYSA-N
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Description

3-Thiophen-2-yl-pyridine-2-carbaldehyde is a heteroaromatic compound featuring a pyridine core substituted with a thiophene ring at the 3-position and a carbaldehyde group at the 2-position. This structure combines the electron-deficient pyridine ring with the electron-rich thiophene moiety, creating a unique push-pull electronic environment.

The synthesis of this compound typically involves multi-step reactions, such as the coupling of ethynylpyridine derivatives with thiophene-containing precursors under reflux conditions in the presence of ammonium acetate and glacial acetic acid .

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

3-thiophen-2-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H7NOS/c12-7-9-8(3-1-5-11-9)10-4-2-6-13-10/h1-7H

InChI Key

XJWGCQUCNYCUSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Compound Core Structure Substituent Position Functional Groups Key Features
3-Thiophen-2-yl-pyridine-2-carbaldehyde Pyridine + Thiophene Pyridine-3, Aldehyde-2 Aldehyde, Thiophene Bicyclic, conjugated system
Pyridine-3-carbaldehyde thiosemicarbazone Pyridine Aldehyde-3 Thiosemicarbazone Chelating, polar
Thiophene-2-carbaldehyde Thiophene Aldehyde-2 Aldehyde Monocyclic, sulfur-rich

The target compound differs from pyridine-3-carbaldehyde thiosemicarbazones () in both substituent position (aldehyde at pyridine-2 vs. 3) and functional groups (thiophene vs. thiosemicarbazone). Thiosemicarbazones exhibit stronger metal-chelating properties due to their N,S-donor sites, whereas the thiophene-pyridine hybrid may prioritize π-conjugation for electronic applications .

Physicochemical Properties

  • Solubility : Pyridine-3-carbaldehyde thiosemicarbazones are soluble in polar solvents (DMSO, DMF) due to their polar thiosemicarbazone group . In contrast, the thiophene-pyridine hybrid likely exhibits lower polarity, favoring solvents like chloroform or dichloromethane.
  • Stability : The aldehyde group in all compounds is reactive, but the thiophene moiety may enhance stability against oxidation compared to pure pyridine derivatives.

Electronic and Reactivity Profiles

Density-functional theory (DFT) studies () highlight the importance of exact exchange and gradient corrections in modeling such systems. The target compound’s conjugated system may exhibit:

  • Reduced HOMO-LUMO gaps compared to thiophene-2-carbaldehyde due to pyridine’s electron-withdrawing nature.

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 3-thiophen-2-yl-pyridine is treated with DMF and trichloroisocyanuric acid (TCCA) in chlorobenzene at 0–5°C. The chloroiminium intermediate selectively attacks the electron-deficient pyridine ring at position 2, yielding the aldehyde after hydrolysis. Key parameters include:

  • Molar ratios : Thiophene:DMF:TCCA = 1:2.6:0.5 (optimal)

  • Temperature gradient : Gradual warming from 0°C to 85°C to prevent side reactions

  • Workup : Neutralization with NaOH, followed by dichloromethane extraction and distillation

Table 1 summarizes optimized conditions from recent patents:

ParameterValueYield (%)Reference
SolventChlorobenzene88
Reaction Time (h)687
TCCA Equivalents0.585

This method avoids toxic gaseous phosgene by using solid TCCA, enhancing operational safety. However, regioselectivity challenges arise when competing substituents are present.

Cross-Coupling and Oxidation Strategy

A two-step approach involving Suzuki-Miyaura coupling followed by methyl group oxidation provides precise control over substituent placement.

Suzuki Coupling of 3-Bromo-2-picoline

3-Bromo-2-picoline reacts with thiophen-2-yl boronic acid under palladium catalysis:

3-Bromo-2-picoline+Thiophen-2-yl-B(OH)2Pd(PPh3)4,Na2CO33-Thiophen-2-yl-2-picoline\text{3-Bromo-2-picoline} + \text{Thiophen-2-yl-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{3-Thiophen-2-yl-2-picoline}

Typical conditions:

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%)

  • Base : Na2_2CO3_3 (2 equiv) in toluene/water (3:1)

  • Temperature : 90°C, 12 h

Yields reach 92% when using microwave-assisted heating.

Oxidation to Aldehyde

The methyl group at position 2 is oxidized to a carbaldehyde using KMnO4_4 in acidic media:

3-Thiophen-2-yl-2-picolineKMnO4,H2SO43-Thiophen-2-yl-pyridine-2-carbaldehyde\text{3-Thiophen-2-yl-2-picoline} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{this compound}

Critical factors :

  • Oxidant stoichiometry : 3 equiv KMnO4_4 prevents over-oxidation to carboxylic acid

  • Temperature : 60°C to balance reaction rate and selectivity

Table 2 compares oxidation methods:

OxidantSolventYield (%)Purity (%)
KMnO4_4/H+^+H2_2O7895
SeO2_2Dioxane6588

Condensation and Cyclization Approaches

While less direct, condensation strategies leverage pre-formed aldehyde and thiophene units.

Comparative Analysis of Methodologies

Vilsmeier-Haack Advantages :

  • Single-step process (fewer intermediates)

  • High yields (85–88%) with solid phosgene
    Limitations :

  • Requires strict temperature control to avoid polyformylation

Cross-Coupling/Oxidation Advantages :

  • Excellent regiocontrol (Suzuki coupling)

  • Scalable oxidation protocols
    Limitations :

  • Multi-step synthesis increases cost and time

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Thiophen-2-yl-pyridine-2-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyridine and thiophene derivatives. A common approach involves condensation reactions using thiophene-2-carbaldehyde and pyridine precursors under catalytic conditions. For example, copper chloride (CuCl₂) is often used as a catalyst to facilitate coupling reactions between heterocyclic aldehydes and amines, achieving yields of ~60–75% under controlled temperatures (60–80°C) . Solvent selection (e.g., DMF or THF) and reaction time (12–24 hours) are critical for optimizing purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aldehyde protons (~9.8 ppm) and aromatic thiophene/pyridine signals.
  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement (via the SHELX system) resolves bond lengths (e.g., C=O bond at ~1.22 Å) and dihedral angles between the thiophene and pyridine rings .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 203.05).

Q. What are the key structural features of this compound confirmed by XRD?

  • Methodological Answer : XRD analysis reveals a planar heterocyclic core with slight distortion due to steric interactions. Key parameters include:

  • Bond Lengths : C=O (1.22 Å), C-S (1.71 Å), and C-N (1.34 Å).
  • Dihedral Angles : ~15–20° between thiophene and pyridine rings, influencing conjugation and electronic properties .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to study the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr), which incorporate exact exchange terms (e.g., 20% Hartree-Fock exchange), are recommended for accuracy in predicting ionization potentials and electron affinities . Basis sets such as 6-311G(d,p) are suitable for geometry optimization, while solvent effects (e.g., PCM model for DMSO) improve agreement with experimental UV-Vis spectra. Average deviations in atomization energies using B3LYP are ~2.4 kcal/mol .

Q. How can researchers address discrepancies in crystallographic data for this compound?

  • Methodological Answer : Structural validation tools in SHELXL (e.g., CHIVALI for hydrogen bonding and PLATON for twinning) identify common issues like disorder or incorrect space group assignments . For example, if residual electron density exceeds 1 e⁻/ų, re-refinement with alternative disorder models or solvent masking is advised.

Q. What strategies improve yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) benefit from:

  • Ligand Optimization : Use of SPhos or XPhos ligands enhances catalytic activity.
  • Temperature Control : Reactions at 80–100°C in toluene/ethanol (3:1) minimize side-product formation.
  • Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 24 hours) while maintaining yields >80% .

Q. How can researchers analyze the reactivity of the aldehyde group toward nucleophilic additions?

  • Methodological Answer :

  • Electrophilicity Index (ω) : Calculated via DFT (using Mulliken charges) to predict reactivity. For this compound, ω ≈ 4.5 eV indicates moderate electrophilicity, favoring reactions with amines or hydrazines .
  • Kinetic Studies : Monitor reaction progress using in situ IR spectroscopy (aldehyde C=O stretch at ~1700 cm⁻¹) to determine rate constants under varying pH conditions.

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